molecular formula C28H21BrN4O2 B407513 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide CAS No. 313398-13-9

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide

Cat. No. B407513
CAS RN: 313398-13-9
M. Wt: 525.4g/mol
InChI Key: UMHGUHNJTLFXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

Target of Action

The primary targets of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation.

Mode of Action

This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . The inhibition of these receptors disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and survival.

Biochemical Pathways

The affected pathways are those regulated by EGFR and HER2. These include the PI3K/Akt pathway , which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway , which is involved in cell proliferation . The inhibition of EGFR and HER2 leads to a disruption of these pathways, resulting in decreased cell growth and survival.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell proliferation and survival due to the inhibition of EGFR and HER2 . This could potentially lead to a decrease in the growth of tumors that overexpress these receptors.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation in the body. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for the study of compound X. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of compound X is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 6-bromo-4-phenylquinazoline with 4-aminobenzonitrile to form 6-bromo-4-phenylquinazolin-2-amine. The second step involves the reaction of 6-bromo-4-phenylquinazolin-2-amine with 4-methoxybenzoyl chloride to form 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide.

Scientific Research Applications

Compound X has been found to have potential applications in scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body. Additionally, compound X has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN4O2/c1-35-23-14-12-21(13-15-23)30-27(34)19-7-10-22(11-8-19)31-28-32-25-16-9-20(29)17-24(25)26(33-28)18-5-3-2-4-6-18/h2-17H,1H3,(H,30,34)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHGUHNJTLFXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide

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